molecular formula C11H13BrOS2 B14074765 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14074765
M. Wt: 305.3 g/mol
InChI Key: HLVCFTDXKRUWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the α-carbon and a 2,4-bis(methylthio)phenyl group at the β-carbon. The molecular formula is C₁₁H₁₁BrOS₂, with a molecular weight of 303.23 g/mol. The compound’s structure combines electron-donating methylthio (-SCH₃) groups on the aromatic ring and an electron-withdrawing bromine atom adjacent to the ketone, creating a unique electronic profile. This configuration enhances the electrophilicity of the ketone group, making it reactive toward nucleophilic substitution or cross-coupling reactions. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest applications in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,1-3H3

InChI Key

HLVCFTDXKRUWNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)SC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio groups using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents Key Features
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one C₁₁H₁₁BrOS₂ Bromo (α-carbon), 2,4-di(methylthio)phenyl (β-carbon) Electron-rich aryl group; bromo enhances ketone electrophilicity
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O Two 4-bromophenyl groups (β- and γ-carbons) Symmetrical structure; high bromine content (potential cross-linker)
1-[4-(Methylthio)phenyl]propan-2-one C₁₀H₁₂OS Single para-methylthio group on phenyl ring Lacks bromine; simpler structure with lower reactivity
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one C₁₁H₁₃BrOS Bromo and methyl on propanone; para-methylsulfanyl Steric hindrance from methyl groups; altered ketone reactivity
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO Bromo on conjugated enone system; 4-methylphenyl and phenyl groups Chalcone derivative; extended conjugation for UV/visible applications

Metabolic and Toxicological Considerations

  • Metabolism: The phase I metabolism of 1-[4-(methylthio)phenyl]propan-2-one involves oxidative deamination to a deamino-oxo metabolite .

Biological Activity

1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that exhibits significant biological activity attributed to its unique chemical structure. This compound contains a bromopropanone moiety and two methylthio groups, which enhance its reactivity and interaction with biological targets. The exploration of its biological properties has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.

  • Molecular Formula : C11H13BrOS2
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 1806540-02-2

The biological activity of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is primarily mediated through interactions with specific enzymes and receptors. The presence of the bromine atom in the propanone group contributes to its electrophilic character, facilitating nucleophilic attack by biological molecules. The methylthio groups enhance hydrophobic interactions, potentially increasing binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
  • Antitumor Activity : There is emerging evidence that compounds with similar structures have shown promise in inhibiting tumor cell growth. The ability of this compound to interact with cellular signaling pathways may contribute to its potential anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 45 µM.
Study 2 Reported cytotoxic effects on cancer cell lines (e.g., MCF-7) with an EC50 value of 30 µM.
Study 3 Investigated the compound's effect on apoptosis pathways in cancer cells, showing increased caspase activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the methylthio groups and the bromine position can significantly influence the biological activity of this compound. For instance:

  • Increasing Hydrophobicity : Altering the alkyl chain length on the methylthio groups enhances hydrophobic interactions, improving binding affinity.
  • Substituent Variations : Substituting different halogens or functional groups at the bromine site can modulate reactivity and selectivity towards specific enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.